molecular formula C18H21ClN2O4S2 B2740248 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 950474-51-8

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2740248
CAS RN: 950474-51-8
M. Wt: 428.95
InChI Key: NNCKLWCBHSEHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H21ClN2O4S2 and its molecular weight is 428.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Features

Research has been conducted on the synthesis and structural characterization of sulfonamide derivatives, providing insight into their molecular structures and interactions. For instance, Nikonov et al. (2019) explored the synthesis and structural features of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides, demonstrating their self-association in solutions through FTIR-spectroscopy and their structures through X-ray single-crystal analysis and DFT calculations (Nikonov et al., 2019).

Biological Activities

The biological activities of sulfonamide derivatives have been a significant area of interest, with studies investigating their potential as inhibitors and their effects on various biological targets:

  • Antimicrobial and Antituberculosis Activity: Ghorab et al. (2017) synthesized novel thiourea derivatives bearing benzenesulfonamide moiety, showing significant activity against Mycobacterium tuberculosis. This study underlines the potential use of these compounds in antituberculosis therapy (Ghorab et al., 2017).

  • Anticancer Activities: Several studies have evaluated the anticancer properties of sulfonamide derivatives. For example, Pomarnacka and Kornicka (2001) investigated the in vitro anticancer and anti-HIV activities of 2-mercaptobenzenesulfonamides, identifying compounds with significant sensitivity against leukemia cell lines (Pomarnacka & Kornicka, 2001). Furthermore, Gul et al. (2018) synthesized dibenzenesulfonamides that induced apoptosis and autophagy pathways in cancer cells, alongside inhibiting carbonic anhydrase isoenzymes IX and XII, highlighting their potential as anticancer agents (Gul et al., 2018).

properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S2/c1-12-9-13(2)18(14(3)10-12)27(24,25)20-15-5-6-16(19)17(11-15)21-7-4-8-26(21,22)23/h5-6,9-11,20H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCKLWCBHSEHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide

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